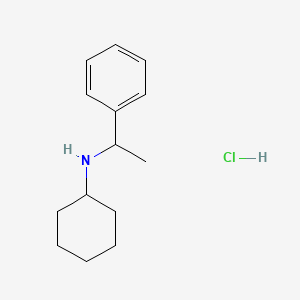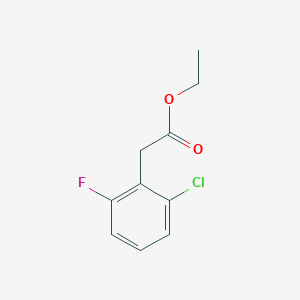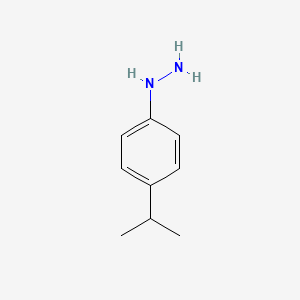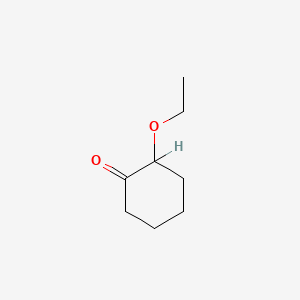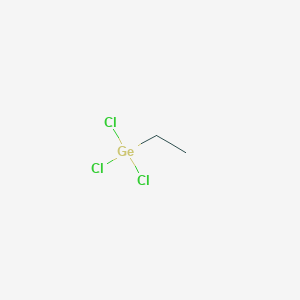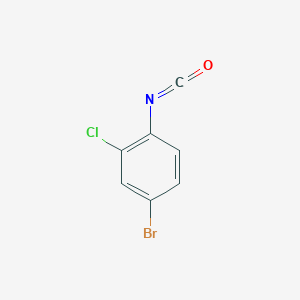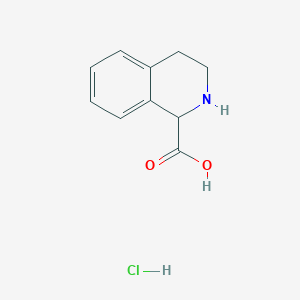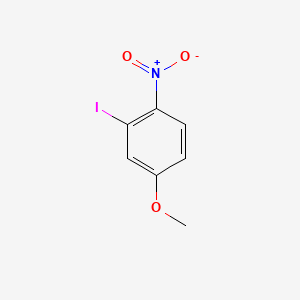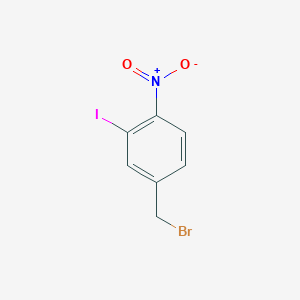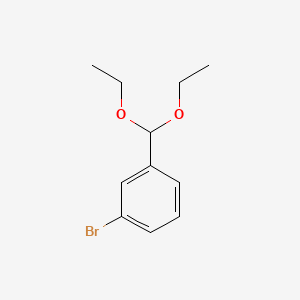
4-(甲硫基)苯硼酸
概述
描述
4-(Methylthio)phenylboronic acid, also known as 4-(Methylsulfanyl)benzeneboronic acid or 4-(Methylsulfanyl)phenylboronic acid, is a chemical compound with the linear formula CH3SC6H4B(OH)2 . It has a molecular weight of 168.02 .
Molecular Structure Analysis
The molecular structure of 4-(Methylthio)phenylboronic acid consists of a phenyl ring (C6H4) with a methylthio (CH3S) group and a boronic acid (B(OH)2) group attached . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
4-(Methylthio)phenylboronic acid is involved in several types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides, addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .Physical And Chemical Properties Analysis
4-(Methylthio)phenylboronic acid is an off-white crystalline powder . It has a melting point of 210-214 °C . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
MTBA is commonly used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds. MTBA can couple with various aryl or vinyl halides, particularly in the presence of a palladium catalyst, to synthesize diverse aromatic compounds. This process is widely applied in the pharmaceutical industry for the synthesis of complex drug molecules.
Synthesis of Tetrahydrofuran Derivatives
MTBA is involved in the oxyarylation of Heck reaction intermediates , which leads to the synthesis of tetrahydrofuran (THF) derivatives. THF compounds are essential in organic synthesis and have applications ranging from solvents in chemical reactions to precursors for polymers.
Sulfoxidation Reactions
In the field of sulfoxidation chemistry , MTBA plays a role as a reactant . Sulfoxidation is a crucial step in the synthesis of sulfoxides, which are valuable in the development of sulfur-containing pharmaceuticals and agrochemicals due to their biological activity.
Halogenation Reactions
MTBA is used in copper-catalyzed halogenation reactions . Halogenation is a fundamental chemical reaction that introduces halogen atoms into organic compounds. This transformation is significant for the production of many commercial chemicals, including solvents, flame retardants, and intermediates in the synthesis of active pharmaceutical ingredients.
Sensing Applications
Boronic acids, including MTBA, exhibit interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They can be used to detect sugars, which is particularly useful in monitoring glucose levels in diabetic patients.
Addition Reactions with Naphthyridine N-Oxides
MTBA is involved in addition reactions with naphthyridine N-oxides . These reactions are part of a broader class of addition reactions that are important for constructing complex nitrogen-containing heterocycles, which are common structures in many pharmaceuticals.
Synthesis of Aromatic Compounds
MTBA can be used in the synthesis of aromatic compounds through reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . The resulting products are important for the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
安全和危害
While specific safety and hazard information for 4-(Methylthio)phenylboronic acid is not available in the search results, general precautions for handling boronic acids should be followed. These include avoiding inhalation, contact with skin and eyes, and ingestion. Personal protective equipment such as dust masks, eyeshields, and gloves should be used .
作用机制
Target of Action
The primary target of 4-(Methylthio)phenylboronic acid is the respiratory system, eyes, and skin . It interacts with these targets, causing various effects that are crucial to its overall mechanism of action.
Mode of Action
4-(Methylthio)phenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The process involves the oxidative addition of an aryl or vinyl halide to a palladium complex, followed by a transmetalation step where 4-(Methylthio)phenylboronic acid transfers a phenyl group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-(Methylthio)phenylboronic acid participates, is a key biochemical pathway . This reaction leads to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials . The reaction is known for its mild conditions and tolerance of various functional groups .
Result of Action
The result of the action of 4-(Methylthio)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the production of biaryl compounds, which have various applications in pharmaceuticals and organic materials .
Action Environment
The action of 4-(Methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also known for its mild conditions, suggesting that it can be carried out at room temperature . .
属性
IUPAC Name |
(4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUHTLFKBDDICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370058 | |
| Record name | 4-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)phenylboronic acid | |
CAS RN |
98546-51-1 | |
| Record name | 4-(Methylthio)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98546-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

